molecular formula C32H21FN4 B11824700 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole

3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole

Cat. No.: B11824700
M. Wt: 480.5 g/mol
InChI Key: QTEAQKOKRJOCJH-UHFFFAOYSA-N
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Description

3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole is a complex organic compound that features a triazole ring and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the carbazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole include other triazole and carbazole derivatives, such as:

  • 3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9H-carbazole
  • 9-(3-Fluorophenyl)-9H-carbazole
  • 3,5-Diphenyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H21FN4

Molecular Weight

480.5 g/mol

IUPAC Name

3-(3,5-diphenyl-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)carbazole

InChI

InChI=1S/C32H21FN4/c33-24-14-9-15-25(20-24)36-29-17-8-7-16-27(29)28-21-26(18-19-30(28)36)37-31(22-10-3-1-4-11-22)34-35-32(37)23-12-5-2-6-13-23/h1-21H

InChI Key

QTEAQKOKRJOCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC(=CC=C6)F)C7=CC=CC=C7

Origin of Product

United States

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